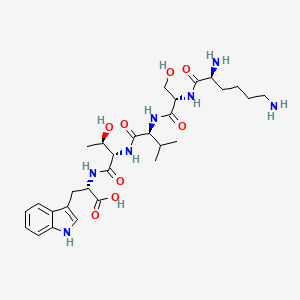![molecular formula C22H17ClN2 B15166960 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- CAS No. 649739-83-3](/img/structure/B15166960.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound , the synthesis might involve:
Step 1: Condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Step 2: Cyclization of the imine intermediate with o-phenylenediamine under acidic conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include:
Catalytic hydrogenation: to reduce any unwanted by-products.
Recrystallization: to purify the final product.
化学反応の分析
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines, halogenated quinoxalines.
科学的研究の応用
Quinoxaline derivatives, including 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline, have various scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their antimicrobial and antiviral properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer and neurological disorders.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of quinoxaline derivatives often involves:
Molecular Targets: Binding to DNA or proteins, disrupting their normal function.
Pathways Involved: Inhibition of enzymes or receptors involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, used as a reference for comparing derivatives.
2,3-Diphenylquinoxaline: Another derivative with different substituents on the quinoxaline core.
2-(3-Chlorophenyl)quinoxaline: A simpler derivative with only one substituent.
Uniqueness
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline: is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
特性
CAS番号 |
649739-83-3 |
|---|---|
分子式 |
C22H17ClN2 |
分子量 |
344.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C22H17ClN2/c1-15-9-11-16(12-10-15)13-21-22(17-5-4-6-18(23)14-17)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3 |
InChIキー |
ZVKMKCJLHCYIRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
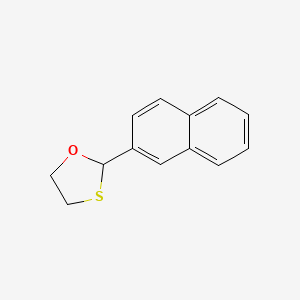
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
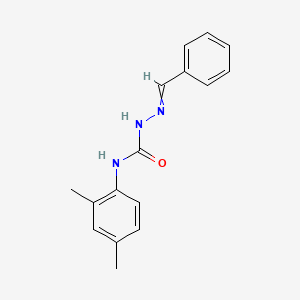

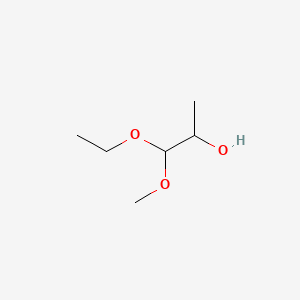
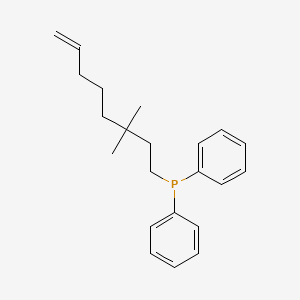
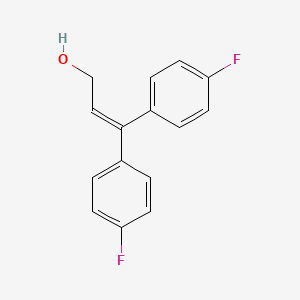
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
